

# Application Notes and Protocols: LLC355

## Treatment in NCI-H23 Cancer Cell Line

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### Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

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## Introduction

**LLC355** is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression, metastasis, and therapy resistance.[1][2] In the context of non-small cell lung cancer (NSCLC), particularly in models with KRAS mutations such as the NCI-H23 cell line, targeting DDR1 presents a promising therapeutic strategy.[1][2] The NCI-H23 cell line, derived from a human lung adenocarcinoma, harbors a KRAS G12C mutation and expresses high levels of DDR1, making it an appropriate model for studying the effects of DDR1-targeted therapies.[1][2]

These application notes provide a comprehensive overview of the effects of **LLC355** on the NCI-H23 cancer cell line, including detailed protocols for key experiments and a summary of quantitative data. The information presented here is intended to guide researchers in the evaluation and application of **LLC355** as a potential therapeutic agent.

## Mechanism of Action

**LLC355** functions as a DDR1 degrader by hijacking the cellular autophagy pathway. It is a chimeric molecule that simultaneously binds to DDR1 and an autophagy-related protein (likely a member of the LC3/GABARAP family), thereby tethering DDR1 to autophagosomes for subsequent lysosomal degradation.[1][2] This targeted protein degradation approach offers a

distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and scaffolding functions of DDR1. Mechanistic studies have confirmed that **LLC355** induces DDR1 degradation in NCI-H23 cells via a lysosome-mediated autophagic process.[\[1\]](#)[\[2\]](#)

## Cellular Effects of LLC355 in NCI-H23 Cells

Treatment of NCI-H23 cells with **LLC355** leads to a significant reduction in DDR1 protein levels, which in turn inhibits key cancer-related phenotypes:

- Tumorigenicity: **LLC355** potently suppresses the tumorigenic potential of NCI-H23 cells.[\[1\]](#)[\[2\]](#)
- Cell Migration and Invasion: A hallmark of metastatic cancer, the migratory and invasive capabilities of NCI-H23 cells are significantly attenuated by **LLC355** treatment.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **LLC355** in the NCI-H23 cancer cell line.

Parameter	Value	Cell Line	Reference
DC50 (DDR1 Degradation)	150.8 nM	NCI-H23	<a href="#">[1]</a> <a href="#">[2]</a>

Note: Further quantitative data on the inhibition of cell viability, migration, and invasion are detailed in the experimental protocols below.

## Experimental Protocols

### NCI-H23 Cell Culture and Maintenance

Materials:

- NCI-H23 cell line (ATCC® CRL-5800™)
- RPMI-1640 Medium (ATCC® 30-2001™)
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture flasks, plates, and other sterile plasticware

#### Protocol:

- **Complete Growth Medium:** Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
- **Cell Thawing:** Thaw a cryopreserved vial of NCI-H23 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
- **Cell Seeding:** Resuspend the cell pellet in complete growth medium and transfer to a T-75 cell culture flask.
- **Incubation:** Incubate the cells at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Passaging:** When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA solution. Incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 10 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

## Western Blotting for DDR1 Degradation

#### Materials:

- NCI-H23 cells
- **LLC355**
- Complete growth medium

- PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-DDR1, anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment: Seed NCI-H23 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **LLC355** (e.g., 0, 10, 50, 100, 200, 500 nM) for 24 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30  $\mu$ g) with Laemmli sample buffer and boil for 5 minutes.

- **SDS-PAGE and Transfer:** Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-DDR1 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Strip the membrane and re-probe with an anti- $\beta$ -actin antibody as a loading control. Quantify the band intensities to determine the relative levels of DDR1 protein.

## Cell Viability Assay (MTT or similar)

### Materials:

- NCI-H23 cells
- **LLC355**
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

### Protocol:

- **Cell Seeding:** Seed NCI-H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of **LLC355** for 72 hours.

- **MTT Incubation:** Add MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

## Transwell Migration and Invasion Assay

### Materials:

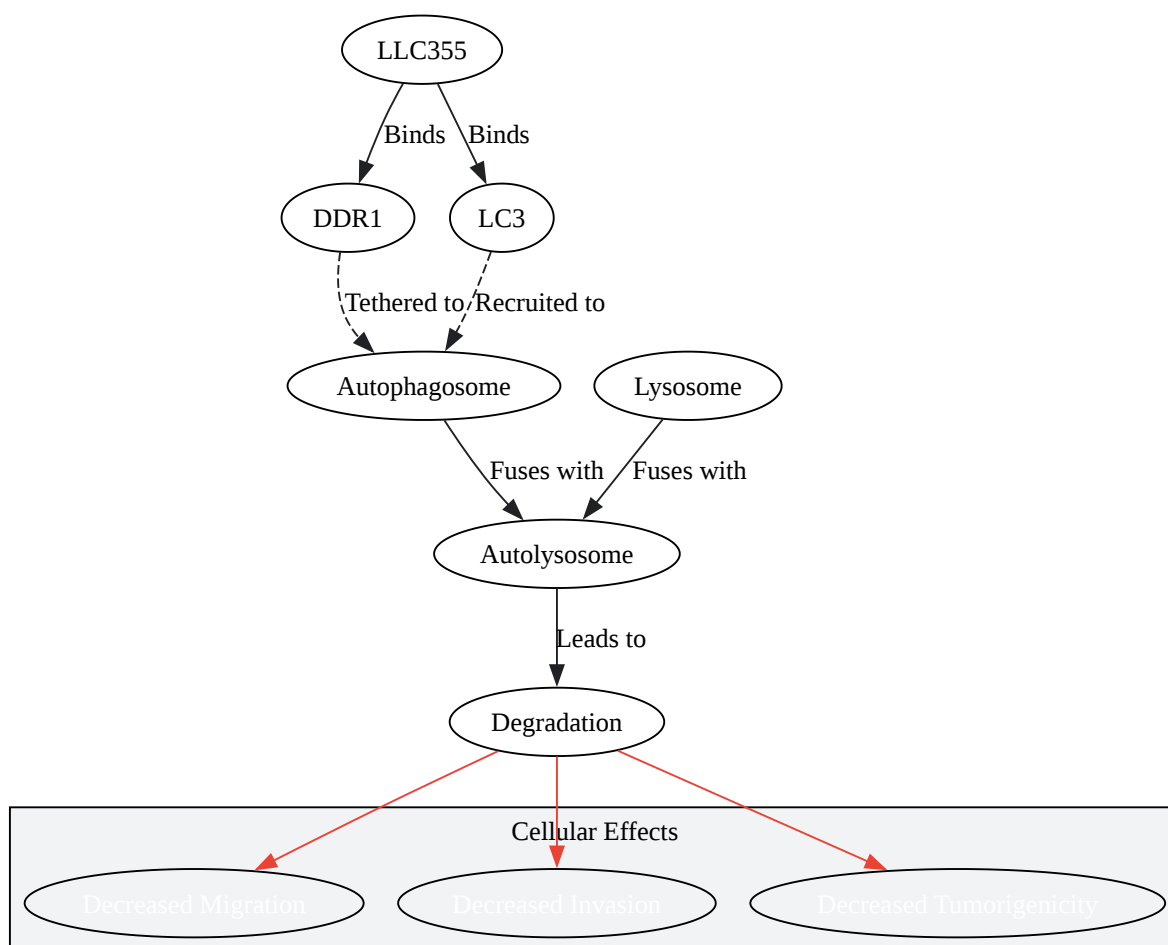
- NCI-H23 cells
- **LLC355**
- Serum-free medium
- Complete growth medium (as a chemoattractant)
- Transwell inserts (8 µm pore size)
- Matrigel (for invasion assay)
- Cotton swabs
- Methanol
- Crystal violet staining solution
- Microscope

### Protocol:

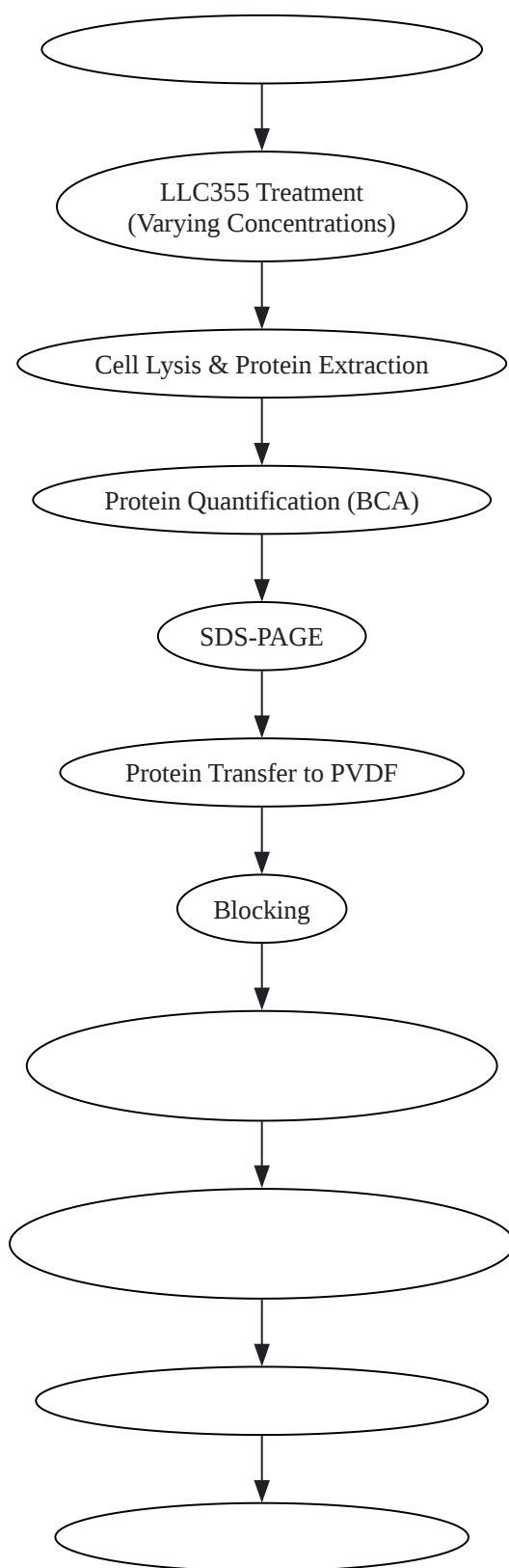
- **Cell Preparation:** Starve NCI-H23 cells in serum-free medium for 24 hours prior to the assay.
- **Assay Setup:**

- Migration: Place Transwell inserts into a 24-well plate.
- Invasion: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Chemoattractant: Add complete growth medium to the lower chamber of the 24-well plate.
- Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of **LLC355** or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration or invasion.
- Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.
- Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion inhibition relative to the vehicle control.

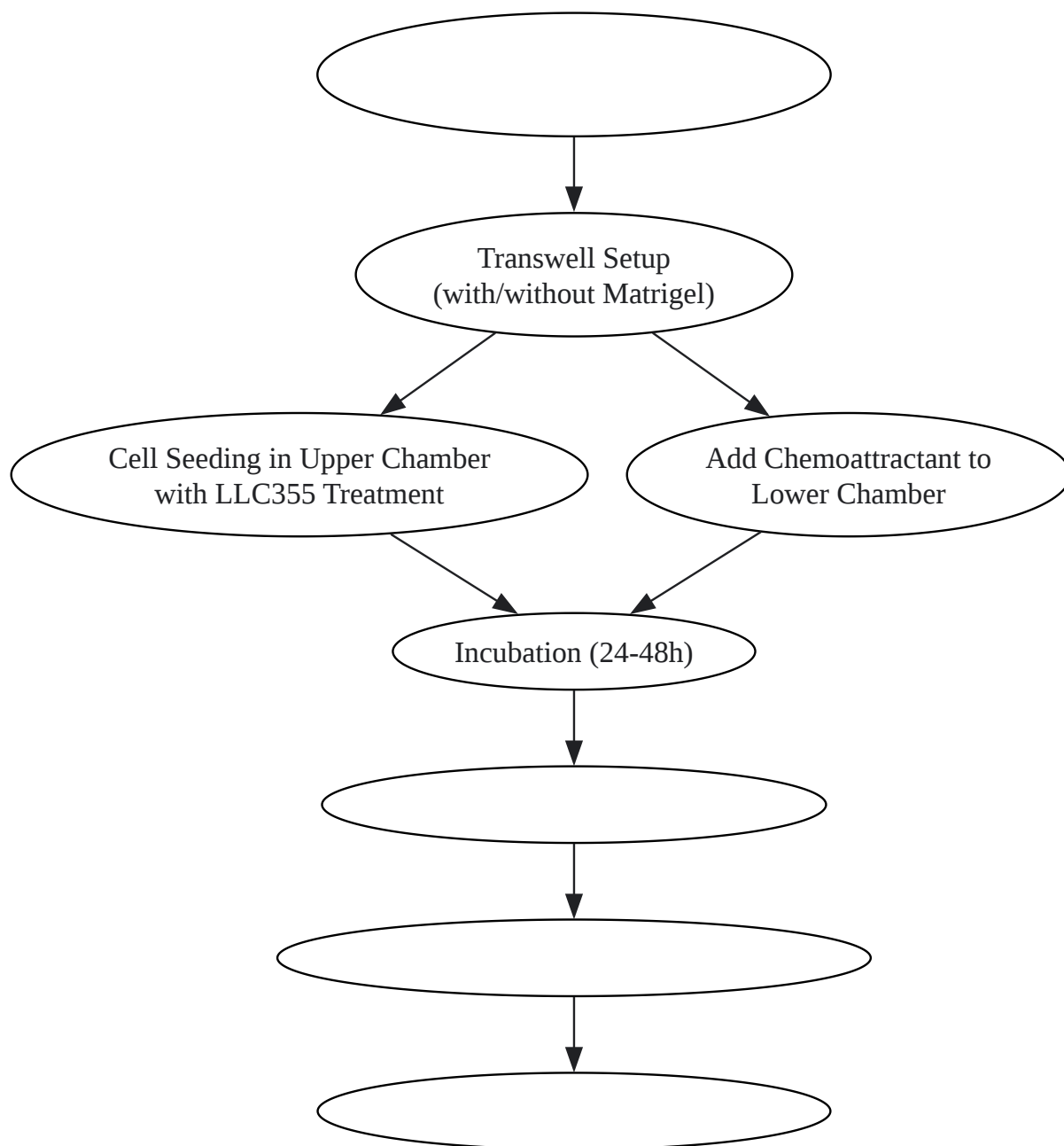
## Signaling Pathways and Experimental Workflows



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## References

- 1. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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